![molecular formula C25H22FN5O4 B2529569 ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 877644-27-4](/img/no-structure.png)

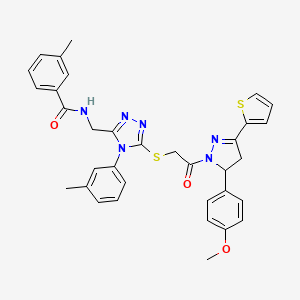

ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

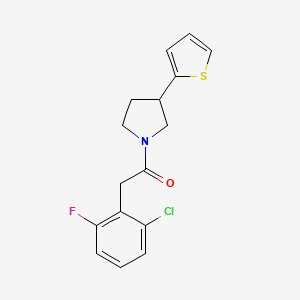

The compound ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a complex organic molecule. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis. For instance, the first paper discusses the synthesis of potential metabolites of a structurally related compound, ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate . The second paper describes the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, which shares some structural features such as the presence of a fluorobenzyl group and an ethyl ester .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. In the first paper, the authors developed stereospecific oxidizing reagents and conditions to synthesize various metabolites of the parent compound . These methods could potentially be adapted for the synthesis of this compound, considering the sensitivity of the systems involved. The second paper reports a one-pot synthesis method using sodium dithionite as a reductive cyclizing agent in DMSO medium, which could be relevant for constructing the imidazo[2,1-f]purin ring system of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray studies . These studies provide detailed information about the crystal system, space group, and intermolecular interactions such as hydrogen bonds. For the target compound, similar analytical methods could be employed to determine its molecular structure and confirm the successful synthesis.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are sensitive and require specific conditions and reagents . The use of SeO2, Clorox bleach, activated MnO2, and NaClO2 in the presence of resorcinol as a chlorine scavenger are examples of the tailored conditions needed for these reactions . Understanding these reactions is crucial for the synthesis of the target compound, as it may involve similar sensitive transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the target compound are not directly reported in the provided papers, the properties of related compounds can offer some insights. For example, the solubility of the compounds in various solvents, their crystallization behavior, and the presence of specific functional groups that influence their reactivity are important characteristics that can be inferred . Additionally, the anticancer activity of related compounds provides a glimpse into the potential biological properties of the target compound .

Scientific Research Applications

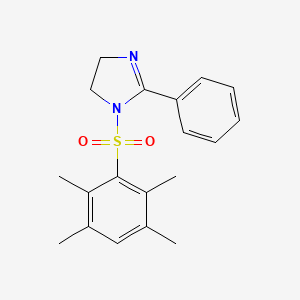

Synthesis and Structural Insights

The synthesis and structural analysis of compounds related to Ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate offer foundational insights into their potential applications in scientific research. One notable study involved the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, highlighting methodologies that could be applicable to the synthesis of related compounds, including this compound. This study emphasizes the significance of reaction conditions on yield, providing a basis for optimizing synthetic routes for related compounds (Huang Jin-qing, 2009).

Crystallographic and Molecular Characterization

The structural characterization of benzimidazole derivatives, such as Ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate, provides critical insights into the molecular geometry and intermolecular interactions of these compounds. Such studies are pivotal for understanding the physical properties and potential functional applications of this compound. The analysis of crystal packing and π–π interactions informs on the stability and solubility aspects critical for pharmaceutical formulation and material science applications (S. M. Kumar et al., 2016).

Antioxidant Properties and Potential Therapeutic Applications

The exploration of the antioxidant properties of substituted aryl meroterpenoids derived from red seaweed indicates a potential area of application for this compound. These studies suggest that structurally related compounds could serve as potent antioxidants with applications ranging from pharmaceuticals to food preservatives. The structure-activity relationship analysis within this context provides a framework for designing this compound derivatives with enhanced antioxidant capacities (K. Chakraborty et al., 2016).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate involves the condensation of 2-fluorobenzylamine with 1,7-dimethyl-3,4-dihydroimidazo[2,1-f]purine-2,4-dione, followed by the reaction of the resulting intermediate with ethyl 4-bromobenzoate. The final product is obtained by esterification of the resulting carboxylic acid intermediate with ethanol.", "Starting Materials": [ "2-fluorobenzylamine", "1,7-dimethyl-3,4-dihydroimidazo[2,1-f]purine-2,4-dione", "ethyl 4-bromobenzoate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzylamine with 1,7-dimethyl-3,4-dihydroimidazo[2,1-f]purine-2,4-dione in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form the intermediate 3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-amine.", "Step 2: Reaction of the intermediate with ethyl 4-bromobenzoate in the presence of a suitable base such as potassium carbonate or sodium hydride to form the intermediate ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate.", "Step 3: Esterification of the intermediate with ethanol in the presence of a suitable acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate." ] } | |

CAS RN |

877644-27-4 |

Molecular Formula |

C25H22FN5O4 |

Molecular Weight |

475.48 |

IUPAC Name |

ethyl 4-[2-[(2-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate |

InChI |

InChI=1S/C25H22FN5O4/c1-4-35-23(33)16-9-11-18(12-10-16)31-15(2)13-29-20-21(27-24(29)31)28(3)25(34)30(22(20)32)14-17-7-5-6-8-19(17)26/h5-13H,4,14H2,1-3H3 |

InChI Key |

AGAGZTZKGWFJSI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(6-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2529492.png)

![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529497.png)

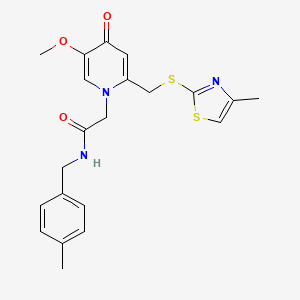

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2529499.png)

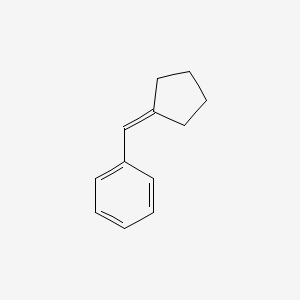

![Bicyclo[3.2.2]nonan-1-ylmethanol](/img/structure/B2529504.png)

![N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2529506.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2529507.png)

![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)